REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:7][CH2:6][C:5]2([C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=[O:16])[O:8]2)[CH2:4][CH2:3]1.[C:17]1([C:23]2[N:24]=[CH:25][C:26]([NH:29][C:30](=O)[O:31]C3C=CC=CC=3)=[N:27][CH:28]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.CS(C)=O.CN(C)CC1C=CC=CC=1>C(#N)C.O>[O:16]=[C:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:5]2([CH2:6][CH2:7][N:2]([C:30]([NH:29][C:26]3[CH:25]=[N:24][C:23]([C:17]4[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=4)=[CH:28][N:27]=3)=[O:31])[CH2:3][CH2:4]2)[O:8]1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
515 mg
|
Type
|
reactant
|
Smiles
|
Cl.N1CCC2(CC1)OC(C1=CC=CC=C12)=O
|
Name
|
phenyl N-(5-phenyl-2-pyrazinyl)carbamate
|
Quantity
|
583 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1N=CC(=NC1)NC(OC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
reactant
|
Smiles
|
CN(CC1=CC=CC=C1)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mixture
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
7.8 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
seed crystal was added
|
Type
|
FILTRATION
|
Details
|
The yielded colorless crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetonitrile/water (1:1)
|
Type
|
CUSTOM
|
Details
|
dried in vacuum at room temperature for 15 hours
|
Duration
|
15 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1OC2(CCN(CC2)C(=O)NC2=NC=C(N=C2)C2=CC=CC=C2)C2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 793 mg | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |